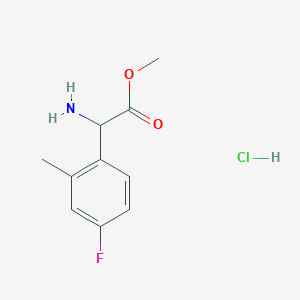

alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl

Description

Properties

Molecular Formula |

C10H13ClFNO2 |

|---|---|

Molecular Weight |

233.67 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H |

InChI Key |

XUOCUAKYSBEYFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification Methods for Amino Acid Methyl Esters

A well-established approach to prepare amino acid methyl esters, including fluorinated derivatives, involves the use of chlorotrimethylsilane (TMSCl) in methanol. This method is operationally convenient and avoids harsher conditions such as continuous HCl gas bubbling. The general procedure includes:

- Mixing the amino acid (0.1 mol scale) with freshly distilled chlorotrimethylsilane (0.2 mol) under stirring.

- Adding methanol (100 mL) to the mixture at room temperature.

- Stirring the reaction mixture for 12 to 24 hours depending on substrate solubility.

- Monitoring the reaction progress by thin-layer chromatography (TLC).

- Concentrating the mixture under reduced pressure to yield the amino acid methyl ester hydrochloride.

This method has been shown to be effective for various amino acids, including those with poor solubility in methanol, by extending reaction time to 24 hours if necessary.

| Parameter | Typical Condition |

|---|---|

| Amino acid amount | 0.1 mol |

| Chlorotrimethylsilane | 0.2 mol (2 equivalents) |

| Methanol volume | 100 mL |

| Temperature | Room temperature (20-25 °C) |

| Reaction time | 12-24 hours |

| Monitoring | TLC |

| Product isolation | Rotary evaporation |

This method is particularly advantageous for synthesizing hydrochloride salts of amino acid methyl esters, which are often more stable and easier to handle.

Industrial-Scale Esterification with Hydrochloric Acid

For large-scale production of aromatic amino acid methyl esters, including fluorinated analogs, an industrially viable process involves direct esterification of the corresponding amino acid with methanol in the presence of hydrochloric acid. The process includes:

- Refluxing the amino acid with methanol and 30% hydrochloric acid for several hours (e.g., 7 hours).

- Cooling the reaction mixture to 5-10 °C.

- Adjusting the pH to mildly acidic or neutral (pH 6-7) with a base such as sodium hydroxide.

- Removing methanol/water under reduced pressure.

- Extracting the product into an organic solvent such as methylene chloride.

- Further pH adjustment of the aqueous phase to alkaline (pH 9-12) to optimize extraction.

- Combining organic extracts and isolating the methyl ester hydrochloride.

This process is designed to minimize premature hydrolysis of the ester and maximize yield, achieving over 85-89% yield in industrial settings.

| Step | Condition |

|---|---|

| Reflux | Amino acid + MeOH + 30% HCl, 7 h |

| Cooling | To 5-10 °C |

| pH adjustment (1st) | pH 6-7 with NaOH |

| Solvent extraction | Methylene chloride |

| pH adjustment (2nd) | pH 9-12 with base |

| Yield | 85-89% |

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| TMSCl/Methanol Esterification | Mild, room temp, 12-24 h, direct ester hydrochloride | Operationally simple, good yields | Longer reaction times for poorly soluble substrates |

| Diazotization/Cyanation Route | Low temp, two-step aromatic substitution | High selectivity for fluorinated intermediates | Requires careful handling of reagents and inert atmosphere |

| Industrial HCl Esterification | Reflux with HCl, pH adjustments, solvent extraction | Scalable, high yield, cost-effective | Requires precise pH and temperature control |

| Multi-step Fluorinated Synthesis | Protection/deprotection, coupling, fluorination | High stereochemical control | More complex, multiple purification steps |

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl involves its interaction with molecular targets and pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride

This compound () shares the α-amino acetic acid methyl ester backbone and 4-fluoro substitution but lacks the 2-methyl group on the benzene ring. Key differences include:

- Physicochemical Properties: The 2-methyl group in the target compound increases molecular weight (C₁₀H₁₁FNO₂·HCl vs. C₉H₉FNO₂·HCl) and logP (estimated >2.5 vs. 2.5 in ), suggesting improved membrane permeability .

- Synthetic Utility : Both compounds serve as intermediates for pharmaceuticals, but the 2-methyl group may confer resistance to metabolic demethylation.

Acetyl-4-amino-L-phenylalanine Methyl Ester Hydrochloride

This compound () features an acetyl-protected amino group and a para-aminophenyl group instead of fluorine. Comparisons highlight:

- Amino Group Protection: Acetylation prevents undesired reactions during synthesis but requires deprotection for bioactivity. The target compound’s free amino group may enable direct incorporation into peptide chains.

- Substituent Effects: The 4-fluoro group in the target compound reduces metabolic oxidation compared to the 4-amino group, which is prone to enzymatic modification .

Functional Analogues: Radiolabeled Amino Acids

Radiolabeled amino acids like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (L-[¹⁸F]FET) and [¹⁸F]FACBC (–8) share transport mechanisms with the target compound. Key comparisons:

The target compound’s methyl ester may enhance lipophilicity over free carboxylic acids, improving tumor penetration. However, its 2-methyl group could reduce affinity for System L transporters compared to L-[¹⁸F]FET .

Ester Derivatives in Pesticides and Analytical Chemistry

Methyl esters of bioactive molecules, such as flamprop-isopropyl () and fatty acid methyl esters (–3, 5), provide insights into stability and detection:

- Pesticide Analogs : Flamprop-isopropyl () contains a benzoate ester with halogenated substituents. The target compound’s fluorine and methyl groups may similarly resist hydrolysis, extending its half-life in biological systems .

- Analytical Behavior: Fatty acid methyl esters (e.g., palmitic acid methyl ester, ) are volatile for GC-MS analysis. The target compound’s aromaticity and polar amino group may reduce volatility but improve HPLC detectability .

Biological Activity

alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of alpha-amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl typically involves several key steps:

- Starting Materials : The synthesis begins with 4-fluoro-2-methylbenzeneacetic acid.

- Reagents : Common reagents include methyl iodide for methylation and hydrochloric acid for salt formation.

- Procedure : The reaction is usually carried out under reflux conditions to facilitate the formation of the desired methyl ester followed by the addition of hydrochloric acid to form the hydrochloride salt.

Antimicrobial Properties

Recent studies have indicated that compounds based on amino acid scaffolds, including derivatives like this compound, exhibit significant antimicrobial activity. For instance, a study demonstrated that the compound showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against cancer cell lines. The results indicated moderate cytotoxic activity, with IC50 values suggesting that it could inhibit cell growth in liver (WRL-68) and breast (MCF-7) cancer cells .

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| WRL-68 | 86 | Moderate |

| MCF-7 | Not specified | Moderate |

The proposed mechanism of action for this compound includes inhibition of specific enzymes involved in cellular processes. For example, it may act as an inhibitor of aromatase and glycosyltransferase, which are crucial in steroidogenesis and glycoprotein synthesis, respectively .

Case Studies

- Antimicrobial Efficacy : A study published in 2021 assessed various amino acid-based compounds for their antimicrobial properties. The findings suggested that derivatives similar to alpha-amino-4-fluoro-2-methyl-benzeneacetic acid showed enhanced activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Profiles : Another investigation into the cytotoxic effects of this compound revealed its potential as a chemotherapeutic agent. The study highlighted its selective toxicity towards cancer cells while exhibiting minimal effects on normal cells .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural identity of alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl?

- Methodology :

- Thin-Layer Chromatography (TLC) : Use TLC with a silica gel plate and a suitable solvent system (e.g., ethyl acetate/hexane) to assess purity. A single spot with an Rf value consistent with the compound’s polarity indicates purity .

- Gas Chromatography-Mass Spectrometry (GC/MS) : Derivatize the compound (if volatile) and compare retention times and fragmentation patterns with reference standards. Methyl esters, such as those analyzed in fatty acid studies, are amenable to GC/MS .

- Nuclear Magnetic Resonance (NMR) : Perform H and C NMR to confirm the presence of the amino, fluoro, and methyl ester functional groups. Cross-reference chemical shifts with structurally similar compounds (e.g., acetyl-4-amino-L-phenylalanine methyl ester HCl) .

Q. What are the critical safety considerations for handling This compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling steps involving volatile intermediates .

- Emergency Protocols : In case of skin/eye contact, rinse immediately with water for ≥15 minutes. For inhalation exposure, move to fresh air and seek medical attention .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the methyl ester group, as observed in morpholine-3-acetic acid methyl ester HCl .

Q. How can researchers assess the stability of this compound under varying pH conditions?

- Methodology :

- Accelerated Stability Testing : Prepare solutions in buffers (pH 1–12) and monitor degradation via HPLC or UV-Vis spectroscopy at controlled temperatures (e.g., 25°C and 40°C). HCl-containing environments (pH < 3) may accelerate ester hydrolysis, as seen in mesoporous silica synthesis studies .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can synthesis protocols for This compound be optimized to maximize yield and purity?

- Methodology :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize reaction parameters (e.g., temperature, HCl concentration, stoichiometry). For example, HCl addition in mesoporous silica synthesis improved template stability and reaction efficiency .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., esterification of the carboxylic acid precursor) and adjust reagent addition timing .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts, mass fragmentation) for this compound?

- Methodology :

- Cross-Validation : Compare data across multiple techniques (e.g., GC/MS, LC-MS, high-resolution MS) and reference databases like NIST Chemistry WebBook. For example, discrepancies in methyl ester fragmentation patterns can arise from ionization methods or solvent effects .

- Isotopic Labeling : Synthesize C- or N-labeled analogs to confirm ambiguous peaks in NMR or mass spectra .

Q. How does the fluoro substituent influence the compound’s reactivity in downstream applications (e.g., peptide coupling or catalysis)?

- Methodology :

- Computational Modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects of the fluoro group on the benzene ring, which may alter nucleophilic attack rates at the amino group .

- Comparative Studies : Synthesize analogs (e.g., chloro or unsubstituted derivatives) and compare reaction kinetics in model reactions (e.g., amide bond formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.